N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine
Overview
Description
“N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine” is a chemical compound with the formula C₈H₇FN₄S . It is supplied by Matrix Scientific and is classified as an irritant .
Molecular Structure Analysis
The molecular structure of “N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine” can be represented by the formula C₈H₇FN₄S . The 1H NMR spectrum and 13C NMR spectrum of a related compound provide insights into the structure .Physical And Chemical Properties Analysis
“N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine” is a white or colorless solid that is highly soluble in water and other polar solvents . A related compound has a melting point of 85–87°C .Scientific Research Applications
1. Antiviral Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine derivatives have been investigated for their antiviral properties. Notably, some methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-alpha-D-glucopyranosides displayed anti-influenza activity, showcasing the potential of these compounds in antiviral therapeutics (Liu & Cao, 2008).
2. Neuroprotective Agents
Compounds structurally related to N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine, specifically amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole, have been studied for their neuroprotective properties. They showed potential as neuroprotective agents in various models of brain disease, including those with antioxidant properties and the ability to attenuate neuronal injury (Anzini et al., 2010).
3. Antimicrobial and Antioxidant Properties
Guanidine derivatives containing a benzothiazole moiety, including N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine, have shown significant antimicrobial and antioxidant activities. These properties are particularly pronounced against specific strains of microorganisms and in assays such as DPPH and ABTS, indicating their potential in combating microbial infections and oxidative stress (Bhat, Belagali, & Shyamala, 2017).
4. Antitumor Activity
Guanidinothiazolecarboxamides (GTCs), a class of compounds including N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine derivatives, have been found effective against experimental pulmonary metastases of 3LL Lewis lung carcinoma. This suggests their potential as antitumor agents, with certain benzothiazole GTCs enhancing survival in this model (Schnur et al., 1991).
5. Pharmacological Screening
N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine derivatives have been synthesized and screened for various pharmacological activities, including antimicrobial, antifungal, and anthelmintic effects. These studies have demonstrated the potential of these compounds in a wide range of therapeutic applications (Javali et al., 2010).
Safety And Hazards
Future Directions
While specific future directions for “N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine” are not available, benzothiazole-based compounds have been highlighted for their potential in the development of new drugs . They have shown a broad range of chemical and biological properties, making them valuable in medicinal chemistry .
properties
IUPAC Name |
2-(6-fluoro-1,3-benzothiazol-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4S/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORXEYNUGHNFJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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